Acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester
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Overview
Description
Acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester is a diazo compound that features a diazo group attached to an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester typically involves the reaction of an activated carboxylic acid with diazomethane. One common method is the Arndt-Eistert synthesis, which involves the formation of α-diazoketones followed by a Wolff rearrangement to produce the desired ester . The reaction conditions often include the use of acid chlorides or mixed anhydrides, and the process can be catalyzed thermally, photochemically, or by silver (I) catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of safer alternatives to diazomethane, such as trimethylsilyldiazomethane, is often preferred to minimize the risks associated with handling diazomethane .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester undergoes various types of chemical reactions, including:
Cyclopropanation: The diazo group can generate carbenes, which can react with alkenes to form cyclopropanes.
Nucleophilic Addition: The diazo compound can attack carbonyl compounds, leading to the formation of tetrahedral intermediates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Diazomethane: For the formation of diazo intermediates.
Acid Chlorides: For the acylation step in the Arndt-Eistert synthesis.
Silver (I) Catalysts: For the Wolff rearrangement.
Major Products Formed
The major products formed from reactions involving this compound include cyclopropanes, carboxylic acids, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including β-amino acids and peptides.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Photocatalysis: It is employed in photocatalytic reactions to produce ester derivatives.
Mechanism of Action
The mechanism of action of acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester involves the generation of carbenes from the diazo group. These carbenes can then participate in various chemical reactions, such as cyclopropanation and nucleophilic addition . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid, diazo-, (2E)-3,7-dimethyl-2,6-octadienyl ester include:
Ethyl diazoacetate: Another diazo compound used in organic synthesis.
Diazomethane: A simpler diazo compound used for similar reactions.
Trimethylsilyldiazomethane: A safer alternative to diazomethane.
Uniqueness
What sets this compound apart is its specific ester functional group and the presence of the (2E)-3,7-dimethyl-2,6-octadienyl moiety, which can impart unique reactivity and selectivity in chemical reactions.
Properties
CAS No. |
167956-29-8 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 2-diazoacetate |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)5-4-6-11(3)7-8-16-12(15)9-14-13/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
ZIGDOUAGGYRIIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C=[N+]=[N-])C)C |
Origin of Product |
United States |
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